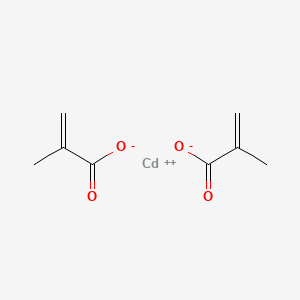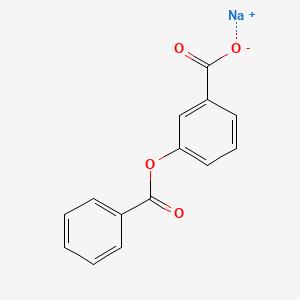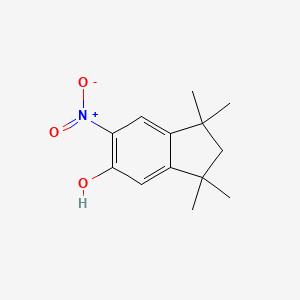
1,1,3,3-Tetramethyl-6-nitroindan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetramethyl-6-nitroindan-5-ol is an organic compound with the molecular formula C₁₃H₁₇NO₃ It is characterized by its unique structure, which includes a nitro group and multiple methyl groups attached to an indan ring
Vorbereitungsmethoden
The synthesis of 1,1,3,3-Tetramethyl-6-nitroindan-5-ol typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 1,1,3,3-tetramethylindan.
Nitration: The indan derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the desired position on the indan ring.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
1,1,3,3-Tetramethyl-6-nitroindan-5-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various solvents such as ethanol or dichloromethane.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetramethyl-6-nitroindan-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Materials Science: The compound’s properties make it suitable for use in the development of new materials, including polymers and advanced composites.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Wirkmechanismus
The mechanism by which 1,1,3,3-Tetramethyl-6-nitroindan-5-ol exerts its effects depends on the specific application. In chemical reactions, its reactivity is primarily influenced by the presence of the nitro group and the methyl groups. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack. The methyl groups provide steric hindrance, affecting the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetramethyl-6-nitroindan-5-ol can be compared with other similar compounds, such as:
1,1,3,3-Tetramethylindan: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,1,3,3-Tetramethyl-6-aminoindan-5-ol:
1,1,3,3-Tetramethyl-6-chloroindan-5-ol: The presence of a chloro group instead of a nitro group results in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
73183-80-9 |
|---|---|
Molekularformel |
C13H17NO3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
1,1,3,3-tetramethyl-6-nitro-2H-inden-5-ol |
InChI |
InChI=1S/C13H17NO3/c1-12(2)7-13(3,4)9-6-11(15)10(14(16)17)5-8(9)12/h5-6,15H,7H2,1-4H3 |
InChI-Schlüssel |
IFMWQOBINNJAKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=CC(=C(C=C21)[N+](=O)[O-])O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


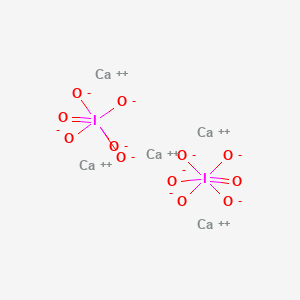
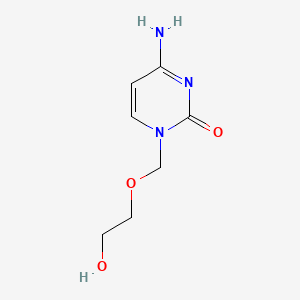
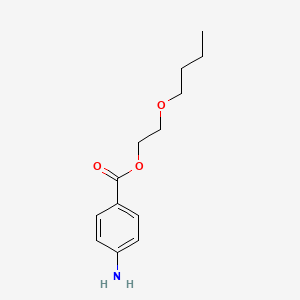

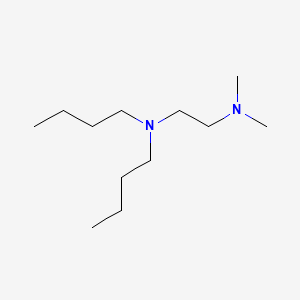
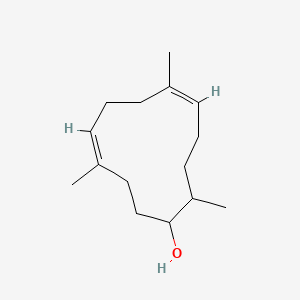
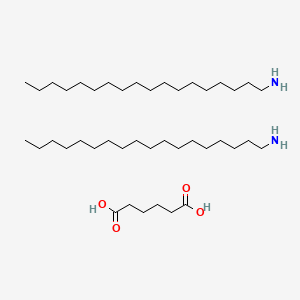
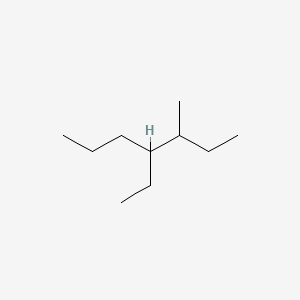
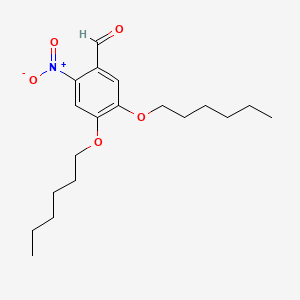
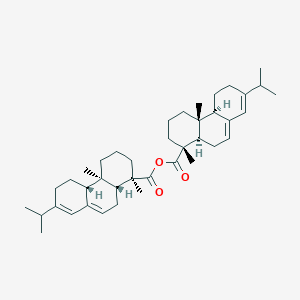
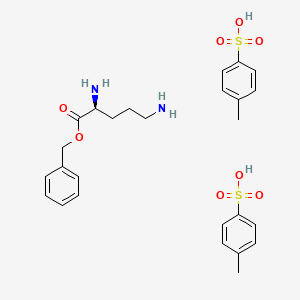
![10,11,21,22,23,24,25,26-Octachloro-3,3,7,7,14,14,18,18-octakis-phenyl-3,7,14,18-tetraphosphoniatricyclo[18.2.2.29,12]hexacosa-1(22),9(26),10,12(25),20,23-hexaene](/img/structure/B12654208.png)
